Acétyl coenzyme A sel de lithium

Vue d'ensemble

Description

Acetyl coenzyme A lithium salt is a derivative of acetyl coenzyme A, an essential cofactor in enzymatic acetyl transfer reactions. It plays a crucial role in various metabolic pathways, including the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of neurotransmitters such as acetylcholine . Acetyl coenzyme A lithium salt is often used in biochemical research due to its stability and solubility properties.

Applications De Recherche Scientifique

Acetyl coenzyme A lithium salt has a wide range of applications in scientific research, including:

Chemistry: It is used as a cofactor in enzymatic acetyl transfer reactions.

Biology: It plays a key role in metabolic pathways such as the citric acid cycle and lipid biosynthesis.

Medicine: It is involved in the synthesis of neurotransmitters and the regulation of enzyme activities.

Industry: It is used in the production of various biochemical reagents and pharmaceuticals

Mécanisme D'action

Target of Action

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It primarily targets enzymes involved in these reactions, such as pyruvate carboxylase , and histone acetylases (HAT) . These enzymes play crucial roles in various biochemical processes, including the citric acid cycle, lipid biosynthesis, and post-translational acetylation reactions of histone and non-histone proteins .

Mode of Action

The acetic acid moiety of Acetyl coenzyme A is bound by a high-energy bond to the -SH group of Coenzyme A . In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This allows it to donate acetyl groups to its target enzymes, thereby facilitating various enzymatic reactions .

Biochemical Pathways

Acetyl coenzyme A is involved in several biochemical pathways. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . It is the starting compound for the citric acid cycle (Kreb’s cycle) , and is a key precursor in lipid biosynthesis , being the source of all fatty acid carbons . It also serves as a precursor of the neurotransmitter acetylcholine .

Pharmacokinetics

It is known that the compound is soluble in water at 100 mg/ml , suggesting that it may have good bioavailability.

Result of Action

The action of Acetyl coenzyme A lithium salt results in various molecular and cellular effects. It positively regulates the activity of pyruvate carboxylase , facilitating the conversion of pyruvate to oxaloacetate in the citric acid cycle. It also donates acetyl groups to histone acetylases (HAT), enabling the post-translational acetylation reactions of histone and non-histone proteins . This can influence gene expression and other cellular processes.

Action Environment

Acetyl coenzyme A lithium salt is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and hydrolyzes more rapidly in alkaline solutions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive .

Analyse Biochimique

Biochemical Properties

Acetyl coenzyme A lithium salt is an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it positively regulates the activity of pyruvate carboxylase . It also serves as the donor for the acetyl group used in the post-translational acetylation reactions of histone and non-histone proteins .

Cellular Effects

Acetyl coenzyme A lithium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a precursor of the neurotransmitter acetylcholine . It also plays a role in the regulation of various cellular mechanisms by providing acetyl groups to target amino acid residues for post-translational acetylation reactions of proteins .

Molecular Mechanism

At the molecular level, Acetyl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Acetyl coenzyme A lithium salt may change due to factors such as the product’s stability and degradation . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes more rapidly in alkaline solutions .

Metabolic Pathways

Acetyl coenzyme A lithium salt is involved in various metabolic pathways. It is the starting compound for the citric acid cycle . It is also a key precursor in lipid biosynthesis, and the source of all fatty acid carbons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A lithium salt is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields of the compound.

Industrial Production Methods

In industrial settings, the production of acetyl coenzyme A lithium salt involves large-scale enzymatic reactions followed by purification processes such as ion exchange chromatography. The compound is stored under desiccated conditions at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl coenzyme A lithium salt undergoes various types of reactions, including:

Oxidation: It can be oxidized to form acetoacetyl coenzyme A.

Reduction: It can be reduced to form acetyl coenzyme A.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Nucleophiles: Such as hydroxylamine.

Major Products

The major products formed from these reactions include acetoacetyl coenzyme A, acetyl coenzyme A, and various substituted derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetyl coenzyme A trisodium salt

- Acetyl coenzyme A trilithium salt

- Acetyl coenzyme A disodium salt

Uniqueness

Acetyl coenzyme A lithium salt is unique due to its specific lithium salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in biochemical research and industrial applications .

Activité Biologique

Acetyl coenzyme A lithium salt (Acetyl-CoA Li) is a lithium salt derivative of acetyl coenzyme A, a pivotal metabolite in various biochemical pathways. This compound is integral to metabolism, particularly in the citric acid cycle and lipid biosynthesis. Its unique properties as a lithium salt may enhance its solubility and reactivity compared to its non-lithium counterparts, making it a subject of interest in biochemical research.

Acetyl-CoA Li is characterized by its moisture-sensitive powder form and requires storage at low temperatures to maintain stability. The chemical formula for acetyl coenzyme A lithium salt is C₁₄H₁₇LiN₁O₈P, with a molar mass of approximately 323.2 g/mol.

Biological Activity

Acetyl-CoA Li exhibits significant biological activity, influencing various metabolic processes:

- Metabolic Role : Acetyl-CoA is crucial for the synthesis and oxidation of fatty acids, serving as an acyl group carrier in metabolic pathways. It plays a vital role in the regulation of pyruvate dehydrogenase and carboxylase, which are essential for maintaining energy balance within cells .

- Enzymatic Regulation : Recent studies have shown that acetyl-CoA synthetase activity is regulated by lysine acetylation, which affects its interaction with other proteins like AcuA. This interaction is crucial for generating acetyl-CoA from acetyl-phosphate and coenzyme A, linking energy metabolism to carbon metabolism .

- Antioxidant Function : Acetyl-CoA has been identified as having antioxidant properties, particularly during cellular stress. It modifies protein cysteine residues, preventing oxidative damage through a process known as protein CoAlation .

Mechanistic Insights

- Enzymatic Activity : Acetyl-CoA positively regulates pyruvate carboxylase activity, which is essential for gluconeogenesis. The regulation occurs through feedback mechanisms that respond to cellular energy levels .

- Interaction Studies : Analytical size exclusion chromatography has demonstrated direct interactions between AcsA and AcuA when complexed with acetyl-CoA, indicating that these interactions are critical for the enzyme's functionality under varying metabolic conditions .

- Concentration Measurements : A study utilizing HPLC methods confirmed the concentrations of CoA and acetyl-CoA across various biological samples. For instance:

| Biological Sample | CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) |

|---|---|---|

| Wild-type cells | 0.467 ± 0.015 | 0.162 ± 0.004 |

| Mutant cells | 0.040 ± 0.001 | 0.140 ± 0.009 |

| Rat liver | 0.872 ± 0.122 | 0.194 ± 0.038 |

| Rat kidney | 0.191 ± 0.062 | 0.013 ± 0.006 |

These findings illustrate the differential distribution of acetyl-CoA in various tissues, which is crucial for understanding its metabolic roles .

Case Studies

- Lipid Metabolism : In studies involving lipid metabolism, acetyl-CoA has been shown to serve as a substrate for fatty acid synthesis, highlighting its role in energy storage and membrane formation .

- Neurotransmitter Synthesis : Research indicates that acetyl-CoA is involved in the synthesis of neurotransmitters like acetylcholine, suggesting potential implications in neurological health and disorders .

Propriétés

Numéro CAS |

32140-51-5 |

|---|---|

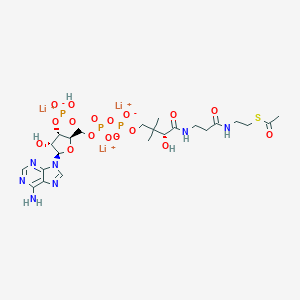

Formule moléculaire |

C23H38LiN7O17P3S |

Poids moléculaire |

816.5 g/mol |

Nom IUPAC |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C23H38N7O17P3S.Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/t13-,16-,17-,18+,22-;/m1./s1 |

Clé InChI |

MQDBECZUJONFAI-QJBWUGSNSA-N |

SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

SMILES isomérique |

[Li].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

[Li].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Pictogrammes |

Irritant |

Numéros CAS associés |

75520-41-1 32140-51-5 |

Synonymes |

Lithium acetyl-CoA; Coenzyme A, S-acetate, lithium salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.